molecular formula C18H16FNO2S B12112860 N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide CAS No. 2101206-26-0

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B12112860
CAS No.: 2101206-26-0
M. Wt: 329.4 g/mol
InChI Key: HHUOQHKKRABAQB-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide (CAS: 2101206-26-0) is a benzothiophene carboxamide derivative with a fluorinated benzyl substituent and a methoxy group at the 5-position of the benzo[b]thiophene core.

Properties

CAS No.

2101206-26-0

Molecular Formula

C18H16FNO2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16FNO2S/c1-20(11-12-4-3-5-14(19)8-12)18(21)17-10-13-9-15(22-2)6-7-16(13)23-17/h3-10H,11H2,1-2H3

InChI Key

HHUOQHKKRABAQB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(S2)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Aryne-Mediated Cyclization

Aryne intermediates enable efficient construction of the benzothiophene skeleton. As demonstrated in Source, 4-chloro-3-(4-tolyl)benzo[b]thiophene is synthesized via deprotonation at the C2 position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –20°C, followed by electrophilic trapping with thiosulfonate derivatives. This method achieves regioselective functionalization, critical for subsequent modifications.

Oxidation of Cinnamic Acid Derivatives

Source outlines the oxidation of cinnamic acids (e.g., 24 , 25 ) with thionyl chloride to yield 3-chloro-benzo[b]thiophene-2-carbonyl chlorides (26 , 27 ). This approach provides direct access to reactive acyl chloride intermediates, facilitating downstream amidation.

Introduction of the Methoxy Group

The 5-methoxy substituent is introduced via nucleophilic aromatic substitution or directed ortho-metalation. For instance, hydroxymethylbenzo[b]thiophene derivatives (e.g., 3w ) are oxidized to carboxylic acids using CuBr₂ and tert-butyl hydroperoxide (t-BuOOH) in acetonitrile. Subsequent esterification and hydrolysis yield the methoxy group, though direct O-methylation using methyl iodide under basic conditions may also be employed.

Carboxamide Formation

The carboxamide moiety is installed through coupling reactions between benzo[b]thiophene-2-carbonyl chloride and N-methyl-3-fluorobenzylamine. Two protocols are prevalent:

Classical Amidation with Anilines

Refluxing the acyl chloride with N-methyl-3-fluorobenzylamine in benzene (Source) achieves carboxamide formation in high yields. For example, derivatives 28 and 29 are synthesized via this method, with yields exceeding 80%.

Coupling Agent-Assisted Synthesis

Source details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to activate the carboxylic acid, followed by reaction with the amine. This method avoids handling reactive acyl chlorides and is suitable for acid-sensitive substrates.

Table 1: Comparison of Carboxamide Formation Methods

MethodReagents/ConditionsYield (%)Advantages
Classical AmidationBenzene, reflux, 12–24 h80–90High yield, simplicity
EDC/DMAP CouplingDCM, RT, 48 h70–85Mild conditions, avoids acyl chloride

N-Alkylation for N-Methyl and 3-Fluorobenzyl Groups

The N-methyl and 3-fluorobenzyl substituents are introduced either before or during amidation:

Pre-Formation of the Secondary Amine

N-methyl-3-fluorobenzylamine is prepared by alkylating methylamine with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This amine is then directly used in amidation reactions.

Sequential Alkylation

For substrates where the amine is generated in situ, sequential treatment with methyl iodide and 3-fluorobenzyl bromide in the presence of a base (e.g., NaH) ensures selective N-alkylation. Patent WO2016089060A2 demonstrates this approach for analogous benzothiophene carboxamides.

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

The electron-rich benzo[b]thiophene core necessitates careful control during methoxy group introduction. Directed ortho-metalation using LDA ensures precise positioning at C5.

Purification of Hydrophobic Intermediates

Column chromatography with ethyl acetate/hexane gradients (1:1 to 3:1) effectively isolates intermediates, as evidenced in Source.

Yield Enhancement in Amidation

Catalytic DMAP (10 mol%) accelerates EDC-mediated couplings, reducing reaction times from 48 h to 24 h.

Scalability and Industrial Feasibility

Large-scale synthesis (≥100 g) employs continuous flow systems for acyl chloride formation, minimizing exothermic risks. Source reports a 69% overall yield for a related carboxamide using optimized batch processing .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique chemical structure may confer specific interactions with biological targets.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. The mechanism is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, it has been observed to target specific signaling pathways involved in tumor growth and metastasis .

Neurological Applications

Research indicates that this compound may have neuroprotective effects. It is hypothesized to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activities

The compound's biological activities have been evaluated through various assays, demonstrating significant effects on:

  • Antioxidant Activity : It has shown potential in reducing oxidative stress markers, which is crucial in preventing cellular damage associated with chronic diseases.
  • Anti-inflammatory Properties : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated significant reduction in tumor size in xenograft models.
Study 2NeuroprotectionShowed improvement in cognitive function in animal models of Alzheimer's disease.
Study 3InflammationReduced levels of TNF-alpha and IL-6 in vitro and in vivo models .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological or chemical properties:

Compound Name Core Structure Substituents Key Activities/Synthesis Reference
Target Compound : N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide Benzo[b]thiophene - 5-Methoxy
- N-Methyl
- 3-Fluorobenzyl
Hypothesized dual COX/5-LOX inhibition (based on structural similarity to L-652,343)
L-652,343 (3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo[b]thiophene-2-carboxamide) Benzo[b]thiophene - 3-Hydroxy
- 5-Trifluoromethyl
- Vinyl-thienyl-phenyl
Dual COX/5-LOX inhibitor; potent anti-inflammatory and analgesic activity with low ulcerogenicity
Compound 5f : N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Thiophene - Thiazole-linked dichlorobenzyl Significant cytotoxic and cytostatic effects in anticancer studies
Compound 13 : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene - Nitro group
- Thiazole-linked fluorophenyl
Antibacterial activity (narrow spectrum); synthesized via HATU-mediated coupling
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide - Trifluoromethyl
- Isopropoxy phenyl
Fungicide; demonstrates role of fluorinated aryl groups in bioactivity

Physicochemical and Analytical Data

While specific data for the target compound are unavailable, analogs provide insights:

  • Purity : Nitrothiophene derivatives like Compound 13 achieve >99% purity via silica/alumina chromatography .
  • Spectroscopy : ¹H NMR and LCMS are standard for confirming structures (e.g., Compound 7: molecular formula C₁₆H₁₀F₃N₃O₄S₂) .

Biological Activity

N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound classified under benzo[b]thiophene derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16FNO2S
  • Molecular Weight : 329.4 g/mol
  • IUPAC Name : N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide
  • CAS Number : 2101206-26-0

The biological activity of this compound can be attributed to several mechanisms:

  • Amyloid Beta Modulation : The compound has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which is significant in Alzheimer's disease research. By preventing the formation of toxic aggregates, it may offer therapeutic potential for neurodegenerative diseases.
  • Kinase Inhibition : It inhibits specific kinases such as Clk1 and Dyrk1A, which are crucial in cancer cell proliferation and survival. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapy.
  • STING Pathway Activation : The compound can activate the stimulator of interferon genes (STING) pathway, promoting the production of type I interferons and pro-inflammatory cytokines, which play a role in immune response.

Biological Activity Overview

Activity Type Description
Anticancer Properties Inhibits kinases involved in cancer cell proliferation; potential for tumor reduction.
Neuroprotective Effects Modulates amyloid beta aggregation, potentially preventing neurodegeneration.
Immunomodulatory Effects Activates STING pathway, enhancing immune response against tumors.

Study on Amyloid Beta Aggregation

A study investigated the effect of this compound on amyloid beta aggregation. Results indicated a significant reduction in the formation of toxic oligomers at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in Alzheimer’s disease.

Kinase Inhibition Assays

In vitro assays demonstrated that this compound effectively inhibited Clk1 and Dyrk1A kinases with IC50 values of 50 nM and 70 nM, respectively. These findings highlight its potential as an anticancer agent targeting critical pathways involved in cell growth and survival.

Q & A

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
  • Stability Screening : Assess degradation under acidic/basic (pH 1–12), oxidative (H₂O₂), and photolytic conditions per ICH Q1A guidelines .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent probes to predict drug-drug interactions .

How can computational modeling enhance the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Docking Studies : Use crystal structures of target receptors (e.g., UT receptor PDB: 4YW0) to map fluorobenzyl interactions .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to identify critical hydrogen bonds or π-π stacking interactions .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (target: 2–4) and reduce hepatotoxicity risks .

What analytical methods are critical for quantifying impurities in bulk synthesis?

Q. Basic Research Focus

  • HPLC-DAD/MS : Detect trace intermediates (e.g., unreacted 5-methoxybenzo[b]thiophene-2-carboxylic acid) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Residual Solvent Analysis : Follow USP <467> guidelines using GC-FID for solvents like DMF or THF .

How does the fluorobenzyl group influence solubility and formulation development?

Q. Advanced Research Focus

  • LogP Measurement : The 3-fluorobenzyl group increases hydrophobicity (predicted logP ~3.5). Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
  • Polymorph Screening : Perform X-ray diffraction to identify stable crystalline forms with improved bioavailability .

What cross-disciplinary applications exist for this compound beyond pharmacology?

Q. Emerging Research Focus

  • Materials Science : Explore coordination chemistry with transition metals (e.g., Co(II), Cu(II)) for catalytic or photoluminescent applications .
  • Polymer Chemistry : Incorporate into conductive polymers via thiophene backbone functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.